molecular formula C14H16ClN3O B3258531 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one CAS No. 305833-88-9

6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one

Cat. No.: B3258531
CAS No.: 305833-88-9
M. Wt: 277.75 g/mol
InChI Key: JRLLPDUPIDQYGM-UHFFFAOYSA-N
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Description

6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a chlorine atom at position 6, a cyclohexylamino group at position 2, and a ketone at position 4 of the quinazolinone core. Quinazolinones are heterocyclic compounds with broad pharmacological applications, including anticancer, antibacterial, and kinase-inhibitory activities .

Properties

IUPAC Name

6-chloro-2-(cyclohexylamino)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c15-9-6-7-12-11(8-9)13(19)18-14(17-12)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLLPDUPIDQYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC3=C(C=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of 2-chloroaniline with formamide under acidic conditions to form the quinazoline ring. Subsequent introduction of the cyclohexylamino group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Cyclohexylamine, strong base, elevated temperatures.

Major Products Formed:

  • Oxidation: Quinazolinone derivatives.

  • Reduction: Reduced quinazoline derivatives.

  • Substitution: Substituted quinazolines with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as an antitumor agent, anti-inflammatory agent, and in the treatment of various diseases.

Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one with structurally analogous quinazolinones:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Spectral Data (IR, MS) Reference
6-Chloro-2-(cyclohexylamino)-3-(4-methylbenzyl)quinazolin-4(3H)-one (5o) 6-Cl, 2-cyclohexylamino, 3-(4-methylbenzyl) C23H27ClN3O3 136–138 IR: 3421 cm⁻¹ (N–H), 1616 cm⁻¹ (C=O); HR-MS: 428.1735 [M+H]+
6-Chloro-2-(cyclohexylamino)-3-(4-methoxybenzyl)quinazolin-4(3H)-one (5n) 6-Cl, 2-cyclohexylamino, 3-(4-methoxybenzyl) C23H27ClN3O3 98–100 IR: 3321 cm⁻¹ (N–H), 1629 cm⁻¹ (C=O)
3-(4-nitrobenzylideneamino)-6-chloro-2-methylquinazolin-4(3H)-one (4c) 6-Cl, 2-methyl, 3-(4-nitrobenzylideneamino) C16H11ClN4O3 251–252 IR: 1608 cm⁻¹ (C=O), 1593 cm⁻¹ (C=N); MS: 342 [M+]
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one 6-Cl, 2-ethyl, 3-methylamino C11H12ClN3O Molar mass: 237.69
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one 6-Cl, 2-CF3 C9H4ClF3N2O M.Wt: 248.59; Solubility: 2–8°C storage

Key Observations :

  • Position 3 Substitution: Derivatives with bulky substituents at position 3 (e.g., 4-methylbenzyl in 5o) exhibit higher melting points compared to smaller groups (e.g., methylamino in ), likely due to enhanced crystal packing .
  • Spectral Signatures : IR spectra consistently show C=O stretches near 1600–1650 cm⁻¹, while HR-MS data confirm molecular integrity .
Antibacterial Activity:
  • Compounds 9a and 9h (6-chloro-2-phenyl derivatives) showed inhibition zones of 1.1–1.4 cm against Proteus vulgaris and Bacillus subtilis, outperforming ciprofloxacin in some cases .
Anticancer Potential:
  • Q1g (3-benzyl-6-chloro-2-sulfanyl derivative) exhibited a docking score of -9.49 against Hsp90, indicating strong binding affinity .
  • A benzoquinazolinone derivative (similar to the target compound) showed 50% growth inhibition at 0.06 μM in cancer cells, comparable to doxorubicin .

Structure-Activity Relationship (SAR) :

  • Chlorine at Position 6 : Enhances electrophilicity and binding to biological targets (e.g., Hsp90, kinases) .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Derivatives with polar groups (e.g., 3-hydroxy in ) exhibit improved aqueous solubility compared to lipophilic analogs like 5o .
  • Stability : Trifluoromethyl-substituted compounds () may exhibit enhanced metabolic stability due to resistance to oxidative degradation.

Biological Activity

6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential as a lead compound for drug development.

  • Molecular Formula : C14H19ClN3O
  • Molecular Weight : 280.1211 g/mol
  • Melting Point : 119 – 120 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and bacterial virulence.

  • Anticancer Activity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines, including MGC-803 (gastric cancer), Bcap-37 (breast cancer), and PC3 (prostate cancer) cells. Studies have shown that it can induce apoptosis in these cells, with apoptosis ratios reaching up to 31.7% at a concentration of 10 μM after 24 hours of treatment .
    • The structure-activity relationship (SAR) indicates that the presence of the chloro group at the 6-position enhances the compound's potency compared to other substitutions .
  • Antimicrobial Activity :
    • Recent studies have identified this compound as an inhibitor of the Pseudomonas aeruginosa quorum sensing system, which is crucial for its virulence. In vitro assays demonstrated that it could attenuate the production of pyocyanin, a key virulence factor regulated by PqsR, with an IC50 value below 300 nM .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (μM)Mechanism of Action
AnticancerMGC-80310Induces apoptosis
Bcap-37Not specifiedInduces apoptosis
PC3Not specifiedInduces apoptosis
AntimicrobialPseudomonas aeruginosa<300Inhibits quorum sensing and pyocyanin production

Synthesis and Derivatives

The synthesis of this compound involves several steps, including cyclization reactions that yield various derivatives with modified side chains. These modifications often lead to enhanced biological activity or altered pharmacokinetic properties.

Table 2: Synthesized Derivatives and Their Activities

Compound NameActivity TypeObservations
6-Chloro-3((2-pentylthiazol-4-yl)methyl)quinazolin-4(3H)-oneAntimicrobialEffective against Pseudomonas aeruginosa
6-Chloro-3((2-isopropylthiazol-5-yl)methyl)quinazolin-4(3H)-oneAntimicrobialHigh potency in inhibiting pyocyanin production

Q & A

Q. How can the synthesis of 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one be optimized for higher yields and efficiency?

Methodological Answer:

  • Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction time (e.g., from hours to minutes) and improves yields compared to conventional heating. For example, microwave methods achieved 85% yield in 15 minutes for analogous quinazolinones, while conventional methods required 6 hours for 65% yield .
  • Catalyst Selection : Use of catalysts like KAl(SO₄)₂·12H₂O enhances reaction efficiency by promoting condensation and cyclization steps. This approach minimizes side reactions and improves regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) under reflux conditions are preferred for nucleophilic substitution reactions involving cyclohexylamine and chloro-substituted intermediates .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions. For example, SCXRD confirmed the planar quinazolinone core and hydrogen-bonding patterns in derivatives like 6-Chloro-3-phenethyl-2-thioxoquinazolin-4(3H)-one .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclohexylamino group at C2, chlorine at C6) and confirm purity. Key signals include NH protons at δ 10–12 ppm and aromatic protons at δ 7–8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 305.09 for C₁₄H₁₇ClN₃O) and detects fragmentation patterns .

Q. How should preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs. For example, quinazolinones with chloro and cyclohexyl groups show antitumor (IC₅₀: ~10–15 µM) and kinase inhibitory activity .
  • In Vitro Assays :
    • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa).
    • Enzyme Inhibition : Screen against tyrosine kinases or proteases via fluorometric/colorimetric kits.
  • Dose-Response Analysis : Establish IC₅₀ values using serial dilutions (1–100 µM) and triplicate measurements to ensure reproducibility .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • GHS Compliance : Follow hazard codes (e.g., H315 for skin irritation, H319 for eye damage) as per Safety Data Sheets (SDS). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Chlorinated organic waste requires segregation for incineration .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the quinazolinone core in this compound?

Methodological Answer:

  • Nucleophilic Attack and Cyclization : The cyclohexylamine reacts with the 6-chloro-2-carbonyl intermediate via nucleophilic substitution at C2, followed by intramolecular cyclization to form the 4(3H)-one ring. Pyridine or NaOt-Bu can deprotonate intermediates to accelerate cyclization .
  • Oxidative Dehydrogenation : In green synthesis routes, oxygen acts as a terminal oxidant to aromatize the dihydroquinazolinone intermediate, eliminating the need for metal catalysts .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Comparative Meta-Analysis : Tabulate IC₅₀ values from multiple studies (Table 1) and normalize variables (e.g., cell lines, assay conditions). For example, discrepancies in antitumor activity may arise from differing cell viability protocols .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace cyclohexyl with phenyl) to isolate contributing factors. Computational docking can predict binding affinities to targets like kinases .

Q. Table 1. Comparative Biological Activities of Quinazolinone Derivatives

CompoundBiological ActivityIC₅₀ (µM)Reference
6-Chloro-2-(phenylamino)Antitumor10.5
6-Chloro-3-(4-Cl-benzyl)Kinase Inhibition15.0
Analog with indole moietyAntiviral12.0

Q. What green chemistry strategies can replace hazardous reagents in synthesis?

Methodological Answer:

  • Solvent-Free Microwave Synthesis : Eliminate DMF/DMSO by using neat conditions under microwave irradiation, reducing waste and energy consumption .
  • Oxygen as Oxidant : Replace toxic oxidants (e.g., DDQ) with atmospheric oxygen in basic media (e.g., NaOt-Bu) for dehydrogenation steps. This method achieved 84% yield for 2-phenylquinazolin-4(3H)-one derivatives .

Q. How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

  • Side-Chain Functionalization : Introduce sulfonamide or triazole moieties at C3/C8 to improve solubility and target engagement. For example, 2-aryl-3-(phenylamino) derivatives showed enhanced antibacterial activity (MIC: 4–8 µg/mL) .
  • Halogen Substitution : Replace Cl at C6 with Br or F to modulate electronic effects and binding kinetics. Fluorinated analogs often exhibit improved metabolic stability .

Q. How do crystallographic data inform SAR and polymorphism studies?

Methodological Answer:

  • Hydrogen-Bond Networks : SCXRD reveals intermolecular H-bonds (e.g., N–H···O=C) that stabilize crystal packing. These interactions influence solubility and bioavailability .
  • Polymorph Screening : Use solvent evaporation or slurry methods to isolate polymorphs. Differential Scanning Calorimetry (DSC) identifies thermodynamically stable forms for formulation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one
Reactant of Route 2
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6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one

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